Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-
Overview
Description
Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- is a chemical compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol . It is a metabolite of Cyprodinil, a fungicide used in agriculture . This compound is known for its unique structure, which includes a phenol group and a pyrimidinyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- typically involves the reaction of 4-cyclopropyl-6-methyl-2-pyrimidinamine with a phenol derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a metabolite in drug metabolism.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- involves its interaction with specific molecular targets and pathways. As a metabolite of Cyprodinil, it may inhibit the biosynthesis of essential cellular components in fungi, leading to their death. The compound’s phenol group can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- can be compared with other similar compounds, such as:
Cyprodinil: The parent compound, which is a widely used fungicide.
Phenol derivatives: Compounds with similar phenol groups but different substituents, affecting their chemical and biological properties.
Pyrimidinyl derivatives: Compounds with similar pyrimidinyl groups, which may have different biological activities and applications
This compound’s uniqueness lies in its combined phenol and pyrimidinyl structure, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-cyclopropyl-6-methylpyrimidin-2-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-8-13(10-2-3-10)17-14(15-9)16-11-4-6-12(18)7-5-11/h4-8,10,18H,2-3H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDZGKRFRHHISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894966 | |
Record name | 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195157-66-5 | |
Record name | Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195157665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOL, 4-((4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINYL)AMINO)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78E6RY5M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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